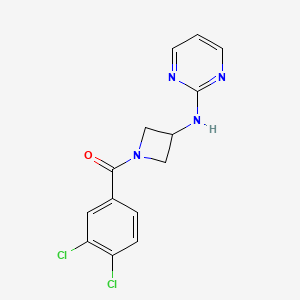
(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Compounds related to (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone have shown promising antimicrobial and anticancer activity. A study highlighted the synthesis of novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez, Al-Hussain, & El-Gazzar, 2016).
Pharmacokinetic Enhancement
Research into the pharmacokinetic enhancement of poorly water-soluble compounds includes the development of a precipitation-resistant solution formulation for a compound with similar structural elements. This formulation aimed to improve in vivo exposure, crucial for early toxicology and clinical studies, by preventing or delaying precipitation from solution following dilution with water (Burton et al., 2012).
Imaging Applications in Parkinson's Disease
Another application involves the synthesis of a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The agent, with structural similarities, was prepared with high radiochemical yield and purity, indicating its potential for further development in neuroimaging (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial and Anti-Inflammatory Agents
The synthesis of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents demonstrates the broad utility of compounds with similar chemical structures in developing bioactive compounds. These compounds exhibited remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as leads for new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Novel Tandem Transformations
Research into the novel transformations of amino and carbonyl/nitrile groups in related compounds for thienopyrimidine synthesis reveals the potential for innovative synthetic routes in medicinal chemistry. These studies provide insights into the synthesis of new heterocyclic compounds with potential pharmacological applications (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Mecanismo De Acción
Target of Action
The primary target of (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is the Retinoid X Receptor alpha (RXRα) . RXRα is a nuclear receptor that controls the transcription of various genes and plays a crucial role in cellular processes such as differentiation, apoptosis, and homeostasis .
Mode of Action
This compound acts as an antagonist to RXRα . It binds to the ligand binding domain (LBD) of RXRα with submicromolar affinity, inhibiting the receptor’s activity . This interaction leads to changes in the transcription of genes regulated by RXRα .
Result of Action
The compound exhibits potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549 cells . It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase, significantly stimulating caspase-3 activity, leading to RXRα-dependent apoptosis .
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-11-3-2-9(6-12(11)16)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRKEFLEEGXEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


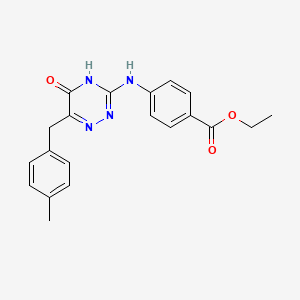
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B2450268.png)
![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)
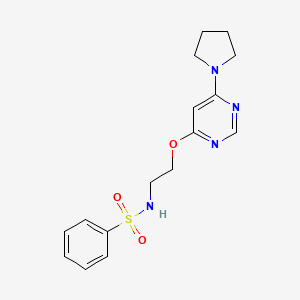

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide](/img/structure/B2450280.png)
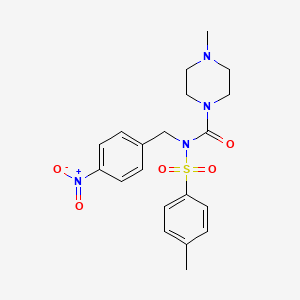
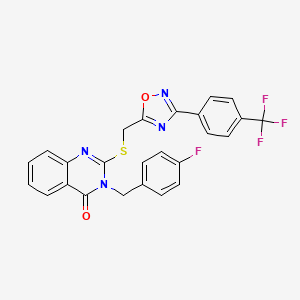
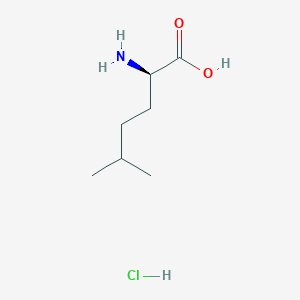

![5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2450286.png)